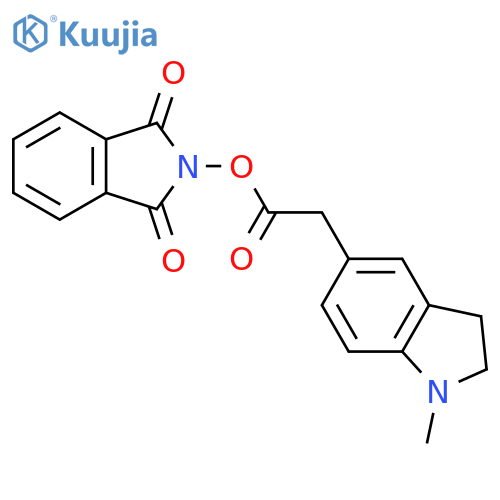Cas no 2248405-26-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate)

2248405-26-5 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate 化学的及び物理的性質
名前と識別子
-
- EN300-6518117
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate
- 2248405-26-5
-
- インチ: 1S/C19H16N2O4/c1-20-9-8-13-10-12(6-7-16(13)20)11-17(22)25-21-18(23)14-4-2-3-5-15(14)19(21)24/h2-7,10H,8-9,11H2,1H3
- InChIKey: LLQSXCRVALPLGW-UHFFFAOYSA-N
- ほほえんだ: O(C(CC1C=CC2=C(C=1)CCN2C)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 336.11100700g/mol
- どういたいしつりょう: 336.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6518117-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 1g |
$1229.0 | 2023-05-31 | ||
| Enamine | EN300-6518117-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 2.5g |
$2408.0 | 2023-05-31 | ||
| Enamine | EN300-6518117-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 0.5g |
$1180.0 | 2023-05-31 | ||
| Enamine | EN300-6518117-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 0.1g |
$1081.0 | 2023-05-31 | ||
| Enamine | EN300-6518117-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 0.25g |
$1131.0 | 2023-05-31 | ||
| Enamine | EN300-6518117-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 5g |
$3562.0 | 2023-05-31 | ||
| Enamine | EN300-6518117-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 0.05g |
$1032.0 | 2023-05-31 | ||
| Enamine | EN300-6518117-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate |
2248405-26-5 | 10g |
$5283.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
2248405-26-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)acetate) 関連製品
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
